1-ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide

Medicinal Chemistry Physicochemical Profiling Scaffold Optimization

This specialty piperidine derivative features a unique N-ethyl-6-oxo-amidoxime triad, providing an intermediate lipophilicity (XLogP3 = -0.7) and bidentate metal-chelating pharmacophore ideal for metallo-enzyme fragment screening (HDAC, MMP, PDE targets). With a +14 Da mass increment over the N-methyl analog, it enables systematic exploration of steric and hydrophobic SAR effects. Available at ≥95% purity in quantities from 50 mg to 5 g, this building block supports reproducible medicinal chemistry workflows, heterocyclic derivatization (1,2,4-oxadiazoles), and amidoxime prodrug development programs.

Molecular Formula C8H15N3O2
Molecular Weight 185.22 g/mol
Cat. No. B11817796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide
Molecular FormulaC8H15N3O2
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCCN1CC(CCC1=O)C(=NO)N
InChIInChI=1S/C8H15N3O2/c1-2-11-5-6(8(9)10-13)3-4-7(11)12/h6,13H,2-5H2,1H3,(H2,9,10)
InChIKeyUHMXMNKCNPVHNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide: Structural Identity and Procurement Baseline for the N-Ethyl-6-oxopiperidine-3-amidoxime Building Block


1-Ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide (CAS 1937274-76-4, molecular formula C₈H₁₅N₃O₂, MW 185.23 g/mol) is a synthetic piperidine derivative that combines an N-ethyl substituent, a 6-oxo (lactam) carbonyl, and an N'-hydroxy carboximidamide (amidoxime) functional group at the 3-position [1]. The compound is cataloged as a specialty research chemical and synthetic building block (Enamine EN300-259185, Chemenu CM466809) , with computed physicochemical properties including XLogP3 of -0.7, topological polar surface area (TPSA) of 78.9 Ų, two hydrogen bond donors, and three hydrogen bond acceptors [1]. The amidoxime moiety (−C(=N−OH)−NH₂) serves as a versatile pharmacophore capable of metal chelation, hydrogen bonding, and bioisosteric replacement of carboxylic acids or amides in medicinal chemistry applications [1].

Why Generic Substitution Fails for 1-Ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide: Structural Specificity of the N-Ethyl-Amidooxime-Lactam Triad


Within the 6-oxopiperidine-3-carboximidamide scaffold family, generic substitution is precluded by the interdependent contributions of three structural features. The N-ethyl group on the lactam nitrogen modulates lipophilicity (XLogP3 = -0.7) and steric environment in a manner distinct from the N-methyl (MW 171.2, XLogP3 ~ -1.0) or N-unsubstituted (MW 157.17) analogs [1]; the 6-oxo carbonyl introduces conformational constraint and a hydrogen bond acceptor that is absent in the non-oxo piperidine-3-carboximidamide series ; and the N-hydroxy carboximidamide (amidoxime) provides a specific hydrogen-bonding and metal-chelating pharmacophore that cannot be replicated by the corresponding carboxylic acid (1-ethyl-6-oxopiperidine-3-carboxylic acid, CAS 915919-82-3) or primary amide [1]. These three features function as a cooperative triad: altering any single component changes the molecular recognition profile, synthetic utility, and downstream derivatization potential [1].

Quantitative Differentiation Evidence for 1-Ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide Versus Closest Structural Analogs


N-Ethyl vs. N-Methyl Substitution: Lipophilicity and Molecular Weight Differentiation in the 6-Oxopiperidine-3-amidoxime Series

The N-ethyl substituent on the target compound confers measurably distinct physicochemical properties compared to the direct N-methyl analog (CAS 1937280-01-7). The target compound has a molecular weight of 185.23 g/mol and a computed XLogP3 of -0.7, whereas the N-methyl analog has MW 171.20 g/mol and an estimated XLogP3 approximately one log unit lower (approximately -1.0 based on the -CH₂- deletion) [1]. This difference of +14.03 Da in molecular weight and approximately +0.3 log units in lipophilicity affects membrane permeability, protein binding, and pharmacokinetic behavior in medicinal chemistry programs [1]. The ethyl group also introduces greater steric bulk adjacent to the lactam nitrogen, which can influence conformational preferences of the piperidine ring and the trajectory of the amidoxime side chain [1].

Medicinal Chemistry Physicochemical Profiling Scaffold Optimization

6-Oxo Carbonyl Presence vs. Absence: Conformational Constraint and Hydrogen Bond Acceptor Count in Piperidine-3-amidoxime Scaffolds

The 6-oxo (lactam) carbonyl in the target compound provides a critical structural differentiator versus the des-oxo analog N'-hydroxy-1-methylpiperidine-3-carboximidamide (CAS 1344815-74-2). The target compound possesses three hydrogen bond acceptors (3 HBA) including the lactam carbonyl oxygen, the amidoxime N-hydroxy oxygen, and the amidoxime imine nitrogen, compared to two hydrogen bond acceptors (2 HBA) in the des-oxo analog [1]. The 6-oxo group also restricts the conformational flexibility of the piperidine ring, biasing the ring toward specific puckering modes and constraining the relative orientation of the 1-ethyl and 3-amidoxime substituents [1]. This conformational restriction can enhance binding selectivity in target engagement by reducing the entropic penalty associated with conformational sampling [1].

Conformational Analysis Hydrogen Bonding Fragment-Based Drug Design

Amidoxime vs. Carboxylic Acid Bioisosterism: Functional Group Differentiation at the Piperidine 3-Position

The N'-hydroxy carboximidamide (amidoxime) at the 3-position of the target compound (SMILES: CCN1CC(CCC1=O)C(=N)NO) provides a fundamentally different pharmacophore compared to the corresponding carboxylic acid derivative 1-ethyl-6-oxopiperidine-3-carboxylic acid (CAS 915919-82-3, SMILES: CCN1CC(C(=O)O)CCC1=O) [1]. The amidoxime group introduces two hydrogen bond donors (HBD = 2: the −OH and one −NH₂ proton) versus one HBD in the carboxylic acid, and replaces the anionic carboxylate with a neutral, potentially metal-chelating functional group capable of binding divalent cations such as Zn²⁺, Mg²⁺, or Fe²⁺/Fe³⁺ [1]. The computed TPSA is 78.9 Ų for the amidoxime versus approximately 57.5 Ų for the carboxylic acid, reflecting enhanced polar surface area for target engagement [1].

Bioisostere Amidoxime Pharmacophore Medicinal Chemistry Design

N-Ethyl vs. N-Cyclobutylmethyl Substitution: Steric and Lipophilic Tuning Within the 6-Oxopiperidine-3-amidoxime Series

The target compound occupies an intermediate position in the N-alkyl series between the smaller N-methyl (MW 171.20) and the bulkier N-cyclobutylmethyl analog 1-(cyclobutylmethyl)-N'-hydroxy-6-oxopiperidine-3-carboximidamide (MW 225.29 g/mol, CAS 2197130-27-9) . The ethyl group (MW 185.23) provides a balanced steric profile: the van der Waals volume increment from methyl to ethyl is approximately 14 cm³/mol, while the increment from ethyl to cyclobutylmethyl is approximately 40 cm³/mol . This intermediate steric bulk can be advantageous when optimizing shape complementarity within a binding pocket where the N-methyl fails to fill available space adequately and the N-cyclobutylmethyl induces steric clashes .

Structure-Activity Relationship N-Alkyl Variation Lipophilic Efficiency

Application Scenarios for 1-Ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide Based on Structural Differentiation Evidence


Amidoxime-Based Fragment Library Design for Metallo-Enzyme Inhibitor Screening

The N-hydroxy carboximidamide group of this compound functions as a bidentate metal-chelating pharmacophore, as demonstrated by its computed hydrogen bond donor and acceptor profile (2 HBD, 3 HBA; TPSA 78.9 Ų) [1]. This makes the compound a suitable fragment for screening campaigns targeting metallo-enzymes (e.g., histone deacetylases, matrix metalloproteinases, phosphodiesterases) where the amidoxime can coordinate the catalytic metal ion. The N-ethyl substituent provides an intermediate lipophilicity (XLogP3 = -0.7) that balances aqueous solubility with passive membrane permeability, a critical attribute for fragment library design [1]. Importantly, the 6-oxo lactam carbonyl offers an additional, directionally distinct hydrogen bond acceptor that is absent in non-oxo amidoxime fragments, expanding the pharmacophore interaction footprint and potentially enhancing selectivity over off-target metallo-enzymes [1].

Medicinal Chemistry Lead Optimization: N-Alkyl SAR Exploration on a Constrained Piperidine Scaffold

When a medicinal chemistry program has identified a 6-oxopiperidine-3-amidoxime core as a hit or lead, the N-ethyl substitution on this compound provides a critical data point in the N-alkyl SAR series, bridging the gap between the N-methyl analog (MW 171.20) and the N-cyclobutylmethyl analog (MW 225.29) [2]. The +14 Da mass increment and ≈+0.3 log unit lipophilicity gain relative to N-methyl allow systematic exploration of steric and hydrophobic effects on potency, selectivity, and ADME properties [1]. The availability of this compound from multiple suppliers (Enamine EN300-259185, Chemenu CM466809) at research-grade purity (≥95%) supports reproducible SAR studies [2].

Amidoxime Prodrug Strategy for Amidine-Containing Lead Compounds

The N-hydroxy carboximidamide (amidoxime) functional group is a well-established prodrug moiety for amidines, as the N−O bond can undergo bioreductive cleavage in vivo to release the corresponding amidine [1]. This compound can serve as a model substrate or reference standard for developing prodrug strategies where the amidine target (the reduced form of the amidoxime) has poor oral bioavailability due to high basicity. The 6-oxo carbonyl and N-ethyl substituent provide physiochemically distinct handles (HBA count, lipophilicity) that influence the rate of N−O reduction and overall prodrug performance, distinguishing this scaffold from simpler benzamidoxime prodrugs [1].

Synthetic Intermediate for Heterocyclic Scaffold Construction via Amidoxime Cyclization

The amidoxime group is a versatile synthetic handle for constructing 1,2,4-oxadiazole, 1,2,4-oxadiazinone, and other heterocyclic systems through cyclization reactions with carboxylic acid derivatives, acyl chlorides, or anhydrides [1]. The N-ethyl-6-oxopiperidine backbone provides a defined three-dimensional scaffold onto which heterocyclic diversity can be appended. Compared to the N-unsubstituted analog (MW 157.17), the N-ethyl group improves organic solubility and may facilitate chromatographic purification of cyclization products without introducing excessive molecular weight that would compromise fragment-like properties in downstream screening [1]. The compound's availability in quantities from 50 mg to 5 g from multiple vendors supports its use as a key intermediate in parallel synthesis workflows [2].

Quote Request

Request a Quote for 1-ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.